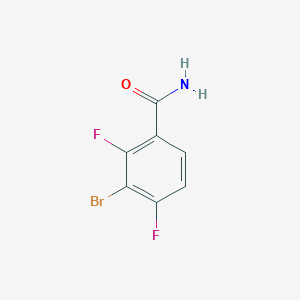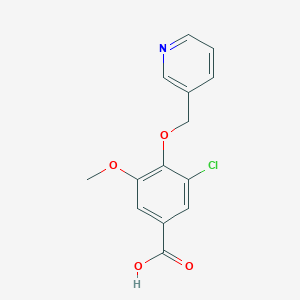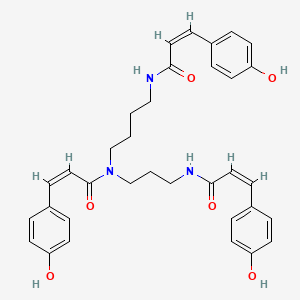![molecular formula C13H14N4O3 B14871035 ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a unique structure combining an imidazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable coupling agent such as a phosphine or a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is unique due to its combined imidazole and pyridine structure. Similar compounds include:
Ethyl 2-((6-(1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Lacks the methyl group on the imidazole ring.
Methyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.
2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetic acid: Lacks the ester group, existing as a carboxylic acid.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure to achieve different properties and applications.
Eigenschaften
Molekularformel |
C13H14N4O3 |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
ethyl 2-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)12(18)16-10-4-5-11(15-8-10)17-7-6-14-9(17)2/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
NFEZGZZRDNZPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=CN=C(C=C1)N2C=CN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)

![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)





